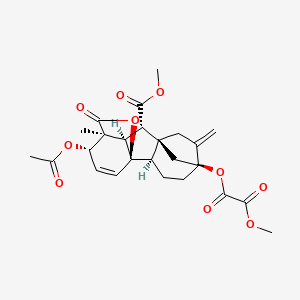
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate is a complex organic compound with the molecular formula C25H28O10 and a molecular weight of 488.484 g/mol . This compound is a derivative of gibberellic acid, a well-known plant growth regulator. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate involves multiple steps, starting from gibberellic acid. The process typically includes esterification and acetylation reactions. For instance, gibberellic acid can be esterified with methanol in the presence of an acid catalyst to form gibberellic acid methyl ester. This intermediate can then be acetylated using acetic anhydride to yield the acetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in understanding the role of gibberellins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell growth and differentiation.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, triggering a cascade of biochemical events that lead to the activation of growth-promoting genes. This process involves the degradation of DELLA proteins, which are growth inhibitors, thereby promoting cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
Gibberellic Acid: The parent compound, widely used as a plant growth regulator.
Gibberellic Acid Methyl Ester: A simpler ester derivative with similar growth-promoting properties.
Gibberellic Acid Acetate: Another derivative with acetylation at different positions.
Uniqueness
Gibberellic Acid Methyl Ester Acetate Dimethyl Oxalate is unique due to its combined ester and acetate functionalities, which may confer distinct chemical reactivity and biological activity compared to its simpler counterparts .
Properties
Molecular Formula |
C25H28O10 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-O-[(1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-9-methoxycarbonyl-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-en-5-yl] 1-O-methyl oxalate |
InChI |
InChI=1S/C25H28O10/c1-12-10-23-11-24(12,34-20(29)19(28)32-5)8-6-14(23)25-9-7-15(33-13(2)26)22(3,21(30)35-25)17(25)16(23)18(27)31-4/h7,9,14-17H,1,6,8,10-11H2,2-5H3/t14-,15+,16-,17-,22-,23+,24+,25-/m1/s1 |
InChI Key |
HHVOUWKDAJOLLT-FJKXWUSUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)OC(=O)C(=O)OC |
Canonical SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)OC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















